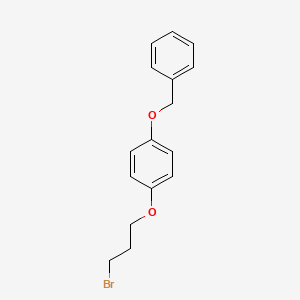

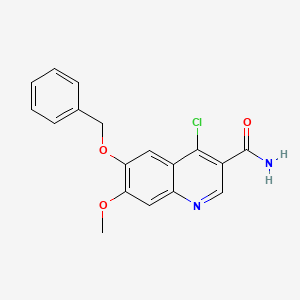

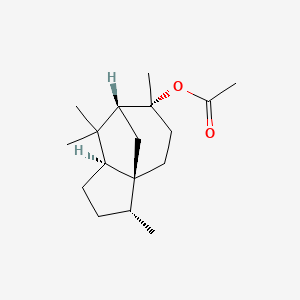

6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide is a quinoline derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. While the specific compound is not directly described in the provided papers, related compounds and their syntheses are discussed, which can provide insights into the potential properties and applications of the compound of interest.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, as seen in the synthesis of a related compound, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, which was synthesized through five steps including substitution, nitration, reduction, cyclization, and chlorination with a total yield of 29.2% . Another related compound, N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline, was obtained from a cationic imino Diels–Alder reaction catalyzed by BF3.OEt2 . These methods suggest that the synthesis of 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide could also involve complex reactions and careful optimization to achieve the desired product.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be characterized using various analytical techniques. For instance, the N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline was characterized by 1H and 13C NMR, Fourier transform-infrared, and gas chromatography-mass spectrometry . Additionally, X-ray powder diffraction (XRPD) was used to determine the crystalline structure, revealing an orthorhombic system with specific unit-cell parameters . These techniques are likely applicable to the analysis of 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide to determine its molecular structure and crystallinity.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions due to their functional groups. For example, 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a compound with a similar quinoline core, was used as a fluorescence derivatization reagent for alcohols in high-performance liquid chromatography . This indicates that the quinoline moiety can be reactive towards nucleophiles such as alcohols in the presence of a catalyst like pyridine. The chemical reactivity of 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide would likely be influenced by its benzyloxy, chloro, and methoxy substituents, which could affect its participation in substitution or addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely depending on their substitution patterns. The fluorescence derivatization reagent mentioned earlier demonstrates the potential for quinoline derivatives to be used in sensitive detection methods due to their fluorescent properties . The crystalline structure of another derivative, as determined by XRPD, suggests that such compounds can have well-defined solid-state properties, which are important for their formulation and stability . The specific physical and chemical properties of 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide would need to be empirically determined, but it is likely to exhibit characteristics similar to those of related compounds, such as solubility in organic solvents, fluorescence, and a defined melting point.

科学研究应用

Synthesis Techniques

The chemical synthesis of 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide and its derivatives involves several steps, including substitution, nitration, reduction, cyclization, and chlorination. One study demonstrated the synthesis of a similar compound, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, highlighting the complexity and the multiple stages involved in synthesizing such compounds, with a total yield of 29.2% for the synthesis process (Wang et al., 2015).

Chemical Modifications and Derivatives

Compounds similar to 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide are used as intermediates to synthesize various heterocyclic compounds with potential pharmacological activities. For instance, derivatives of visnaginone and khellinone have been used to prepare a range of novel compounds, such as benzodifuranyl triazines, oxadiazepines, and thiazolopyrimidines, which exhibited significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).

Mechanistic Insights and Reactions

The study of the chemical behaviors and reactions involving compounds similar to 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide provides in-depth mechanistic insights. For example, research into the photocyclization of aryl-substituted N-Acyl-α-dehydroalanine derivatives, which are structurally similar, revealed that various substituents can dramatically influence the excited-state cyclization pathway, leading to the formation of different quinolinone and isoquinoline derivatives (Sakurai et al., 2003).

Chemical Structure and Analysis

Structural analysis and characterizations of similar quinoline derivatives provide valuable information about the molecular configurations and potential chemical properties. Techniques like NMR, IR spectroscopy, and X-ray crystallography are commonly used for this purpose. For instance, the structure of certain chloro-substituted quinoline carboxamides was confirmed through these techniques, shedding light on the molecular framework and potential interaction mechanisms of these compounds (Abbasi et al., 2011).

安全和危害

This involves studying the toxicity, flammability, and environmental impact of the compound. It includes precautions to be taken while handling the compound and the proper disposal methods.

未来方向

This involves potential applications or further studies that could be conducted based on the known properties and reactivity of the compound.

I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!

属性

IUPAC Name |

4-chloro-7-methoxy-6-phenylmethoxyquinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c1-23-15-8-14-12(17(19)13(9-21-14)18(20)22)7-16(15)24-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H2,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZINKMVJKQPSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CC(=C2Cl)C(=O)N)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457092 |

Source

|

| Record name | 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide | |

CAS RN |

476193-59-6 |

Source

|

| Record name | 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate](/img/structure/B1338372.png)

-isoquinoline-2-carbaldehyde](/img/structure/B1338374.png)

![3-Iodobenzo[b]thiophene](/img/structure/B1338381.png)